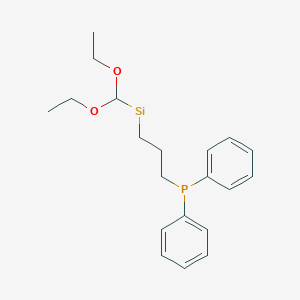![molecular formula C19H16N2O B14451685 Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- CAS No. 77609-07-5](/img/structure/B14451685.png)
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- is a chemical compound with the molecular formula C27H31N3O and a molecular weight of 413.56 g/mol . This compound is known for its unique structure, which includes a propanedinitrile group attached to a phenylpropyl moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- involves several steps. One common method includes the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base to form the intermediate compound. This intermediate is then reacted with malononitrile under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts
Applications De Recherche Scientifique
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes at the molecular level .
Comparaison Avec Des Composés Similaires
Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]- can be compared with similar compounds such as:
Malononitrile: A simpler compound with the formula C3H2N2, used in similar synthetic applications.
Cyanoacetonitrile: Another related compound with the formula C3H2N2, known for its use in organic synthesis.
Dicyanomethane: A compound with the formula C3H2N2, used in various chemical reactions
Propriétés
Numéro CAS |
77609-07-5 |
|---|---|
Formule moléculaire |
C19H16N2O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
2-[1-(4-methylphenyl)-3-oxo-3-phenylpropyl]propanedinitrile |
InChI |
InChI=1S/C19H16N2O/c1-14-7-9-15(10-8-14)18(17(12-20)13-21)11-19(22)16-5-3-2-4-6-16/h2-10,17-18H,11H2,1H3 |
Clé InChI |
DQNNLSSUUPWWDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Sulfanylidene-3,5-dihydropyrimido[4,5-e][1,2,4]triazine-6,8(2H,7H)-dione](/img/structure/B14451603.png)

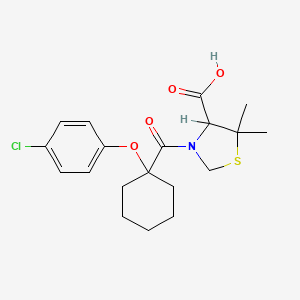
![6-Iodo-2-[(4-methylphenoxy)methyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14451619.png)
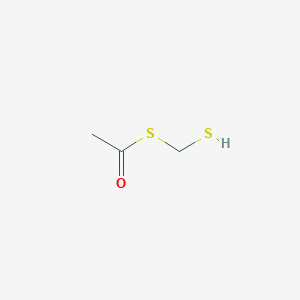


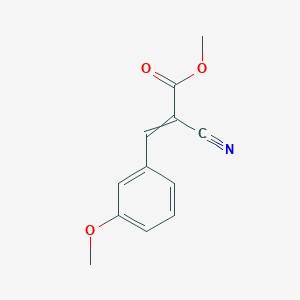
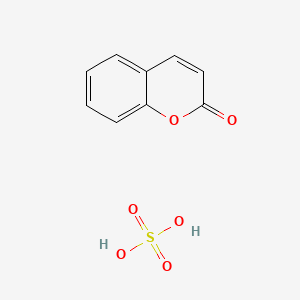
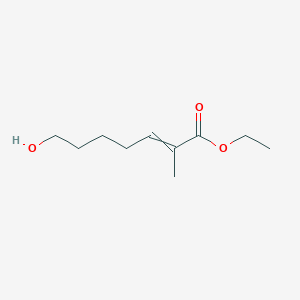
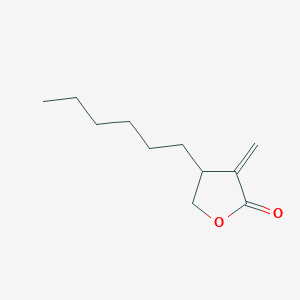

![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
